4(3H)-Pyrimidinone, 3-(1,1'-biphenyl-2-yl)-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with biphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzophenone with benzaldehyde derivatives, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 2-phenyl-: Lacks the biphenyl group, which may affect its biological activity and chemical properties.
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-: Contains a methyl-substituted phenyl group, which can influence its reactivity and interactions.
Uniqueness
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- is unique due to the presence of both biphenyl and phenyl groups, which can enhance its ability to interact with various molecular targets and improve its solubility and stability in different environments.
Properties
CAS No. |
89069-72-7 |
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Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenyl-3-(2-phenylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C22H16N2O/c25-21-15-16-23-22(18-11-5-2-6-12-18)24(21)20-14-8-7-13-19(20)17-9-3-1-4-10-17/h1-16H |
InChI Key |
UTSFQDCCLQPROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C=CN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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